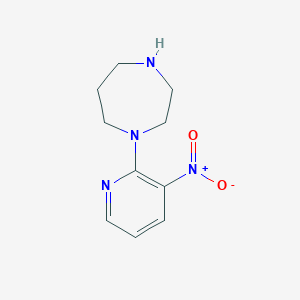

1-(3-Nitropyridin-2-yl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,4-Diazepines are heterocyclic compounds containing two nitrogen atoms within a seven-membered ring structure. The synthesis and chemical reactions of 1,4-diazepines have been a subject of extensive research due to their potential applications in pharmaceuticals. A review by Rashid et al. (2019) highlights the various synthetic routes and reactivity profiles of 1,4-diazepine derivatives. These compounds are synthesized through multiple methods, reflecting their versatility and adaptability for different biological applications (Rashid, Ashraf, Rehman, Shahid, Mahmood, & Faruq, 2019).

Biological Significance and Applications

The biological significance of 1,4-diazepines lies in their diverse range of activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them highly valuable for potential pharmaceutical applications. The review by Rashid et al. (2019) provides a comprehensive overview of the biological aspects of 1,4-diazepine derivatives, suggesting their exploration for use in the pharmaceutical industry due to their significant biological activities (Rashid et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Nitropyridin-2-yl)-1,4-diazepane is the 5-hydroxytryptamine receptor (5-HTR) family, specifically the 5-HT7R . This receptor family contributes to various physiological and pathological processes. In particular, the 5-HT7R is overexpressed in certain pathologies such as glioblastoma multiform (GBM) .

Mode of Action

The compound interacts with its target, the 5-HT7R, by binding to itIt’s known that the compound can be radiolabeled, suggesting it may be used as an imaging agent for 5-ht7r .

Biochemical Pathways

Serotonin receptors like 5-HT7R are involved in numerous physiological processes, including mood regulation, gastrointestinal motility, and circadian rhythms .

Result of Action

For instance, in pathologies like GBM where 5-HT7R is overexpressed, the compound could potentially be used as an imaging agent .

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-nitropyridin-2-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-3-1-5-12-10(9)13-7-2-4-11-6-8-13/h1,3,5,11H,2,4,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFOCWZEZQRKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320085 |

Source

|

| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Nitropyridin-2-yl)-1,4-diazepane | |

CAS RN |

147539-29-5 |

Source

|

| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)